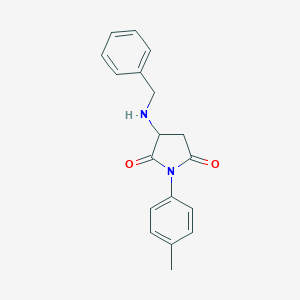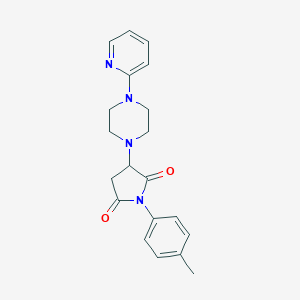![molecular formula C19H12N2OS2 B304530 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304530.png)
2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It belongs to the class of indeno[2,1-b]pyridine compounds and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth. Its anti-inflammatory activity is thought to be mediated through the inhibition of the NF-κB signaling pathway. The anti-microbial activity of the compound is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and physiological effects:
Studies have shown that 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has a low toxicity profile and does not cause significant adverse effects. However, further studies are needed to fully understand the long-term effects of the compound on human health. It has been shown to have a favorable pharmacokinetic profile, with good bioavailability and moderate plasma clearance.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-microbial properties. It has also shown a low toxicity profile and a favorable pharmacokinetic profile. However, the limitations of using the compound in lab experiments include the need for further studies to fully understand its mechanism of action and long-term effects on human health.
Future Directions
There are several future directions for research on 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile. One area of focus could be the development of more potent analogs of the compound with improved pharmacological properties. Another area of research could be the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. Furthermore, the compound's potential as a drug delivery system could also be explored.
Synthesis Methods
The synthesis of 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile involves the reaction of 2-acetylindan-1,3-dione with 2-thiophenecarboxaldehyde and ethyl mercaptan in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and a cyclization reaction.
Scientific Research Applications
The potential therapeutic applications of 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile have been extensively studied. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In a study conducted on breast cancer cells, it was found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have a potent inhibitory effect on the production of pro-inflammatory cytokines and chemokines. In addition, it has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
Product Name |
2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile |
|---|---|
Molecular Formula |
C19H12N2OS2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-9-oxo-4-thiophen-2-ylindeno[2,1-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H12N2OS2/c1-2-23-19-13(10-20)15(14-8-5-9-24-14)16-11-6-3-4-7-12(11)18(22)17(16)21-19/h3-9H,2H2,1H3 |
InChI Key |
AJDPIYHHUGSUCU-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=CS4 |
Canonical SMILES |
CCSC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)
![3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)




![1-(4-Methylphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B304468.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)
